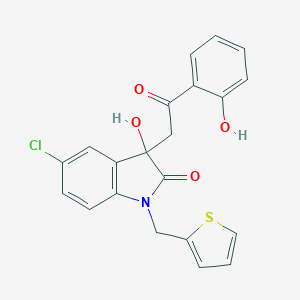![molecular formula C19H18N6O2S B349218 14,14-dimethyl-N-(pyridin-4-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide CAS No. 896077-53-5](/img/structure/B349218.png)
14,14-dimethyl-N-(pyridin-4-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-dimethyl-N-(4-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrano-thieno-triazolo-pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-dimethyl-N-(4-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrano-Thieno Core: The initial step involves the cyclization of a thiophene derivative with a pyranone to form the pyrano-thieno core. This reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions.
Introduction of the Triazolo-Pyrimidine Moiety: The next step involves the introduction of the triazolo-pyrimidine moiety through a cyclization reaction with a suitable amine and a nitrile derivative. This step often requires the use of a base such as sodium hydride or potassium carbonate.
N-Alkylation: The final step involves the N-alkylation of the triazolo-pyrimidine core with 4-pyridinylmethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
10,10-dimethyl-N-(4-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can
Propriétés
Numéro CAS |
896077-53-5 |
|---|---|
Formule moléculaire |
C19H18N6O2S |
Poids moléculaire |
394.5g/mol |
Nom IUPAC |
14,14-dimethyl-N-(pyridin-4-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide |
InChI |
InChI=1S/C19H18N6O2S/c1-19(2)7-12-13(9-27-19)28-18-14(12)16-23-15(24-25(16)10-22-18)17(26)21-8-11-3-5-20-6-4-11/h3-6,10H,7-9H2,1-2H3,(H,21,26) |
Clé InChI |
VXDYHIXIOQQHDH-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCC5=CC=NC=C5)C |
SMILES canonique |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCC5=CC=NC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bicyclo[2.2.1]hept-2-yl-5-(3-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B349137.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B349139.png)
![Ethyl 12,12-dimethyl-6-[[2-(2-methylpropylamino)acetyl]amino]-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate](/img/structure/B349140.png)
![Methyl 5-{[(2-methoxyethyl)carbamoyl]amino}-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B349142.png)
![N-[4-[2-(5-fluoro-1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B349143.png)
![N-[4-(6-oxo-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide](/img/structure/B349145.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B349146.png)
![11-chloro-3-(2-pyridinylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349149.png)
![6-methyl-9-[3-(4-morpholinyl)propyl]-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B349150.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349153.png)
![3-(4-bromophenoxy)-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B349157.png)
![2-anilino-5-methyl-3-phenylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B349158.png)
![3-(4-fluorophenoxy)-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B349159.png)
